molecular formula C11H9NO2 B1637652 (E)-2-Cyano-3-phenyl-2-butenoic acid CAS No. 6332-95-2

(E)-2-Cyano-3-phenyl-2-butenoic acid

Cat. No.: B1637652
CAS No.: 6332-95-2
M. Wt: 187.19 g/mol
InChI Key: LEHQQGAGTSMDKO-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Cyano-3-phenyl-2-butenoic acid (C₁₁H₉NO₂) is an α,β-unsaturated carboxylic acid characterized by a conjugated system comprising a cyano group at position 2 and a phenyl group at position 3 of the butenoic acid backbone. The E isomer designation indicates the trans configuration of substituents around the double bond. This compound’s structure confers unique electronic properties, such as enhanced acidity at the α-carbon due to the electron-withdrawing effects of the cyano and carboxylic acid groups.

Properties

CAS No.

6332-95-2

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

(E)-2-cyano-3-phenylbut-2-enoic acid

InChI

InChI=1S/C11H9NO2/c1-8(10(7-12)11(13)14)9-5-3-2-4-6-9/h2-6H,1H3,(H,13,14)/b10-8+

InChI Key

LEHQQGAGTSMDKO-CSKARUKUSA-N

SMILES

CC(=C(C#N)C(=O)O)C1=CC=CC=C1

Isomeric SMILES

C/C(=C(/C#N)\C(=O)O)/C1=CC=CC=C1

Canonical SMILES

CC(=C(C#N)C(=O)O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Ethyl (E)-2-Cyano-3-phenyl-2-butenoate

Molecular Formula: C₁₃H₁₃NO₂ Key Features:

  • Functional Groups : Ethyl ester replaces the carboxylic acid, reducing polarity and enhancing lipophilicity.
  • Stereochemistry : Exists as a mixture of cis and trans isomers, but the E isomer is specifically highlighted in synthesis .
  • Applications : Primarily used as a synthetic intermediate. The ester group improves stability during reactions like nucleophilic substitutions or Michael additions, making it preferable for stepwise organic synthesis .

Comparison with Target Compound :

  • Acidity : The ester derivative lacks the acidic proton of the carboxylic acid, limiting its role in pH-dependent reactions.
  • Solubility : Lower water solubility compared to the parent acid, favoring organic-phase reactions.

3-(2-Fluorophenyl)but-2-enoic Acid

Molecular Formula : C₁₀H₉FO₂
Key Features :

  • Applications : Used as a research intermediate, particularly in fluorinated drug analogs where the fluorine atom modulates bioavailability and binding affinity .

Comparison with Target Compound :

  • Electronic Effects: Fluorine’s electron-withdrawing nature may slightly reduce the electron density of the conjugated system compared to the cyano group.
  • Biological Activity: Fluorinated analogs are often explored for enhanced pharmacokinetic profiles, whereas the cyano group in the target compound may improve electrophilicity in covalent inhibition contexts.

3-Hydroxycinnamic Acid (3-Hydroxy-(E)-3-phenylprop-2-enoic Acid)

Molecular Formula : C₉H₈O₃
Key Features :

  • Substituents : A hydroxyl group on the phenyl ring enables hydrogen bonding and increases hydrophilicity.
  • Applications : Studied for antioxidant properties and as a precursor in natural product synthesis .

Comparison with Target Compound :

  • Reactivity: The hydroxyl group participates in redox reactions, unlike the cyano group, which is more inert but stabilizes adjacent electrophilic centers.
  • Solubility : Higher aqueous solubility due to the hydroxyl group, contrasting with the target compound’s moderate solubility.

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Functional Groups Substituents Notable Properties/Applications
(E)-2-Cyano-3-phenyl-2-butenoic acid C₁₁H₉NO₂ Carboxylic acid, cyano Phenyl (C₃), cyano (C₂) High acidity, electrophilic reactivity
Ethyl (E)-2-cyano-3-phenyl-2-butenoate C₁₃H₁₃NO₂ Ester, cyano Phenyl (C₃), cyano (C₂) Lipophilic, synthetic intermediate
3-(2-Fluorophenyl)but-2-enoic acid C₁₀H₉FO₂ Carboxylic acid 2-Fluorophenyl (C₃) Metabolic stability, drug research
3-Hydroxycinnamic acid C₉H₈O₃ Carboxylic acid, hydroxyl 3-Hydroxyphenyl (C₃) Antioxidant, natural product precursor

Research Findings and Implications

  • Synthetic Utility: The cyano group in this compound enhances its electrophilicity, making it a candidate for conjugate addition reactions or as a Michael acceptor. Its ester derivative () is more stable under basic conditions, facilitating multi-step syntheses .
  • Biological Relevance : Fluorinated and hydroxylated analogs () highlight how substituent variations influence bioactivity. For instance, fluorine improves drug half-life, while hydroxyl groups enhance antioxidant capacity.
  • Physical Properties : The carboxylic acid group in the target compound increases water solubility relative to its ester but reduces membrane permeability compared to lipophilic derivatives.

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